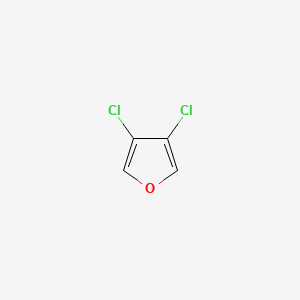

Furan, 3,4-dichloro-

Description

Furan, 3,4-dichloro- (C$4$H$2$Cl$_2$O), is a halogenated furan derivative with chlorine substituents at the 3- and 4-positions of the aromatic furan ring. This substitution pattern significantly alters its electronic properties, reactivity, and biological activity compared to non-halogenated furans or those with alternative substitution positions.

Properties

IUPAC Name |

3,4-dichlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O/c5-3-1-7-2-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCIGSPXIAEGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934747 | |

| Record name | 3,4-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-59-0 | |

| Record name | Furan, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,4-Dichlorofuran-2(5H)-one

One of the most efficient precursors for 3,4-dichlorofuran synthesis is 3,4-dichlorofuran-2(5H)-one. This compound can be prepared through sodium borohydride reduction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) in an efficient and inexpensive process that allows for multigram scale production.

The reaction involves:

- Addition of sodium borohydride to mucochloric acid

- Careful control of temperature and reaction conditions

- Purification through standard techniques to yield 3,4-dichlorofuran-2(5H)-one

This method is particularly valuable because it provides a practical approach to obtaining the key precursor on a larger scale with good efficiency.

Conversion to 3,4-Dichlorofuran

The conversion of 3,4-dichlorofuran-2(5H)-one to 3,4-dichlorofuran typically involves reduction and dehydration steps. While specific protocols vary, the general approach includes:

- Reduction of the carbonyl group using appropriate reducing agents

- Dehydration to form the furan ring structure

- Purification to obtain 3,4-dichlorofuran

Synthesis from Mucochloric Acid

Preparation of Mucochloric Acid

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) serves as another important precursor in the synthesis pathway to 3,4-dichlorofuran. Several methods for synthesizing mucochloric acid have been documented, as summarized in Table 1.

Table 1: Synthetic Routes to Mucochloric Acid

Conversion Pathways

The transformation of mucochloric acid to 3,4-dichlorofuran can be achieved through multiple synthetic routes. These typically involve a series of reduction steps followed by dehydration:

- Reduction of the carbonyl group at C-2

- Dehydration to remove the hydroxyl group at C-5

- Further reduction and structural modifications to achieve the target compound

Alternative Synthetic Approaches

Direct Halogenation of Furan

Direct halogenation of furan represents another potential approach for the synthesis of 3,4-dichlorofuran. This typically involves:

- Selective chlorination of furan under controlled conditions

- Optimization of reaction parameters to achieve regioselectivity

- Purification techniques to isolate the desired 3,4-dichlorinated product

Regiospecific Synthesis Strategies

More specialized approaches have been developed for the regiospecific synthesis of polysubstituted furans, which can be adapted for 3,4-dichlorofuran preparation. These methods include:

- Reactions of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates

- Tandem sequences involving Michael addition, intramolecular nucleophilic addition, and elimination

- Ring-forming reactions leading to the furan core structure with appropriate substituents

Synthesis via 3,4-Dichloro-1H-pyrrole Derivatives

Another approach involves using 3,4-dichloro-1H-pyrrole derivatives as intermediates. The synthetic pathway typically includes:

- Preparation of 3,4-dichloro-1H-pyrrole-2,5-dione through reaction of 3,4-dichlorofuran-2,5-dione with appropriate amines

- Modification of the pyrrole ring system

- Transformation to the corresponding furan structure

Comparative Analysis of Preparation Methods

Yield and Efficiency

The efficiency of the various synthetic routes to 3,4-dichlorofuran and its precursors varies considerably, as summarized in Table 2.

Table 2: Comparative Yields of Various Synthetic Routes

| Synthetic Approach | Target Compound | Yield Range (%) | Technical Complexity | Scale Potential |

|---|---|---|---|---|

| Sodium borohydride reduction | 3,4-Dichlorofuran-2(5H)-one | Not specified, described as "efficient" | Moderate | Multigram |

| Oxidation with ozone | Mucochloric acid | 89.9-100 | High | Laboratory |

| Oxidative chlorination | Mucochloric acid | >60 | Moderate | Laboratory to industrial |

| Oxidation with MnO₂/HCl | Mucochloric acid | 59-67 | Moderate | Laboratory |

| Oxidation with fuming nitric acid | Mucochloric acid | 59 | High | Laboratory |

| Oxidation with conc. nitric acid | Mucochloric acid | 24 | Moderate | Laboratory |

| Wittig reaction approach | Mucochloric acid | 15 | Moderate | Laboratory |

Practical Considerations

Several practical factors influence the selection of a preparation method for 3,4-dichlorofuran:

Reagent Availability and Cost : Methods utilizing common reagents like manganese dioxide and hydrochloric acid may be more economical than those requiring specialized reagents.

Safety Considerations : Several methods involve potentially hazardous reagents such as concentrated nitric acid, fuming nitric acid, gaseous chlorine, or ozone, necessitating appropriate safety measures.

Scale-up Potential : The sodium borohydride reduction method for producing 3,4-dichlorofuran-2(5H)-one is specifically noted for its applicability on a multigram scale.

Equipment Requirements : Oxidation with ozone requires specialized equipment, while other methods can be performed with standard laboratory apparatus.

Purification Challenges : Different synthesis routes result in various byproducts that may complicate purification procedures.

Synthetic Applications and Derivatives

Functionalization of 3,4-Dichlorofuran

The 3,4-dichlorofuran scaffold serves as a versatile intermediate for further functionalization:

Substitution Reactions : The chlorine atoms can be selectively replaced through various substitution reactions.

Cross-Coupling Chemistry : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be performed to introduce aryl substituents.

Reduction Chemistry : Selective reduction can lead to partially or fully reduced derivatives.

Synthesis of Bioactive Compounds

3,4-Dichlorofuran serves as a key intermediate in the synthesis of various compounds with biological activity:

Antibacterial Agents : Halogenated furanones derived from this compound have shown activity against bacterial biofilm formation.

Anticancer Compounds : Derivatives incorporating this structural motif have demonstrated potential anticancer properties.

Other Medicinal Applications : Various derivatives show potential applications in other therapeutic areas.

Practical Synthetic Protocol for Laboratory Preparation

Preparation of 3,4-Dichlorofuran via Mucochloric Acid

A practical laboratory protocol for the synthesis of 3,4-dichlorofuran can be outlined as follows:

Step 1: Synthesis of Mucochloric Acid

Using the oxidative chlorination method from furfural:

- In a suitable reaction vessel, add 9.6g of freshly distilled furfural to 110mL of water

- Under ice-bath cooling, add 86g of bromine (or appropriate amount of chlorine for the chloro derivative)

- Raise the temperature and reflux for 0.5h

- Concentrate under reduced pressure to obtain a light yellow solid

- Decolorize with activated carbon and recrystallize to obtain mucochloric acid

- Purify by silica gel column chromatography using an appropriate solvent system

Step 2: Conversion to 3,4-Dichlorofuran-2(5H)-one

Using sodium borohydride reduction:

- Add sodium borohydride slowly to a solution of mucochloric acid at controlled temperature

- Monitor the reaction progress by thin-layer chromatography

- Work up the reaction mixture and purify to obtain 3,4-dichlorofuran-2(5H)-one

Step 3: Conversion to 3,4-Dichlorofuran

Through reduction and dehydration:

- Apply appropriate reduction conditions to convert the lactone to the corresponding alcohol

- Perform dehydration to eliminate the hydroxyl group

- Purify the final product through distillation or chromatographic methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert 3,4-dichlorofuran to less chlorinated or dechlorinated furans.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Furanones and other oxygenated furans.

Reduction: Less chlorinated furans or dechlorinated furans.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorofuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichlorofuran depends on the specific application and the target molecule. In biological systems, it may interact with cellular components, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

- 4-Chloro-2,3-dihydrofuran (C$4$H$5$ClO) : This compound features a partially saturated furan ring with a single chlorine substituent at position 3. The reduced aromaticity due to hydrogenation lowers its stability and reactivity compared to 3,4-dichlorofuran. NMR data for similar furan derivatives (e.g., coupling constants of $^1J = 180.8 \, \text{Hz}$ for α-carbons in ) suggests that 3,4-dichlorofuran would exhibit distinct deshielding effects and coupling patterns due to its fully aromatic, di-substituted structure .

- 2,4-Difluorofuran (C$4$H$2$F$_2$O): Substitution with fluorine at positions 2 and 4 results in stronger electron-withdrawing effects compared to chlorine. However, fluorine’s smaller atomic radius may reduce steric hindrance relative to 3,4-dichlorofuran .

Environmental Persistence and Toxicity

Chlorinated furans, including dioxin-like compounds, are noted for their environmental persistence and bioaccumulation. highlights that dioxin/furan congeners, particularly those with chlorinated aromatic systems, exhibit high toxicity equivalence factors (TEFs).

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Toxicity and Environmental Data

Q & A

What are the optimal synthesis methods for 3,4-dichlorofuran, and how do reaction conditions influence purity?

Level : Basic

Methodological Answer :

Synthesis of 3,4-dichlorofuran typically involves halogenation of furan derivatives. Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency but may introduce side products if not carefully controlled .

- Temperature : Reactions conducted at 40–60°C minimize decomposition, as higher temperatures promote polychlorinated byproducts .

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) reduce unwanted ring-opening reactions compared to polar aprotic solvents .

Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) is critical to isolate the target compound. Validate purity via GC-MS or HPLC, referencing retention times against standards .

How can researchers resolve discrepancies in reported NMR spectra for 3,4-dichlorofuran derivatives?

Level : Advanced

Methodological Answer :

Contradictions in NMR data often arise from isomerism, solvent effects, or impurities. To address this:

- Isomer identification : Use 2D NMR (COSY, HSQC) to distinguish between cis and trans diastereomers, which exhibit distinct coupling constants in chloro-substituted furans .

- Solvent calibration : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for chemical shift variations .

- Cross-validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR data to confirm molecular integrity .

Public repositories like Chemotion or RADAR4Chem provide open-access spectral data for benchmarking .

What environmental sampling protocols ensure accurate detection of 3,4-dichlorofuran in contaminated sites?

Level : Applied

Methodological Answer :

Accurate environmental detection requires:

- Sample preservation : Collect soil/water samples in amber glass vials with Teflon-lined caps to prevent photodegradation and volatilization .

- Blanks and controls : Include field blanks (solvent-only vials) and equipment rinsates to identify contamination sources during analysis .

- Extraction methodology : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) for soil, followed by cleanup with Florisil columns to remove interfering organics .

Quantify via GC-ECD or GC-MS with isotope-labeled internal standards (e.g., ¹³C-3,4-dichlorofuran) to correct for recovery losses .

What computational approaches predict the reactivity of 3,4-dichlorofuran in electrophilic substitution reactions?

Level : Advanced

Methodological Answer :

Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict reactive sites:

- Electrostatic potential maps : Identify electron-deficient regions (C-2 and C-5 positions) prone to nucleophilic attack .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess susceptibility to electrophiles. Lower gaps correlate with higher reactivity .

Validate predictions experimentally via kinetic studies under varying electrophile concentrations and temperatures .

How should thermal stability studies of 3,4-dichlorofuran be designed to assess decomposition pathways?

Level : Basic

Methodological Answer :

- Thermogravimetric analysis (TGA) : Heat samples at 5°C/min under nitrogen to identify decomposition onset temperatures .

- Gas evolution monitoring : Couple TGA with FTIR or MS to detect volatile byproducts (e.g., HCl, chlorinated dioxins) .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and propose degradation mechanisms .

Ensure replicate runs (n ≥ 3) to account for instrumental variability .

What strategies validate the purity of 3,4-dichlorofuran when commercial standards are unavailable?

Level : Methodological

Answer :

- Multi-technique verification : Combine elemental analysis (C, H, Cl), melting point determination, and spectroscopic consistency (¹H/¹³C NMR, IR) .

- Synthetic controls : Co-synthesize a known derivative (e.g., 3,4-dichlorofuran-2-carboxylic acid) and compare its properties to literature data .

- Collaborative trials : Share samples with independent labs for cross-validation using harmonized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.